2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine hydrochloride 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 320782-25-0
VCID: VC8100428
InChI: InChI=1S/C11H13ClN2.ClH/c1-14-7-8(4-5-13)10-6-9(12)2-3-11(10)14;/h2-3,6-7H,4-5,13H2,1H3;1H
SMILES: CN1C=C(C2=C1C=CC(=C2)Cl)CCN.Cl
Molecular Formula: C11H14Cl2N2
Molecular Weight: 245.14 g/mol

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine hydrochloride

CAS No.: 320782-25-0

Cat. No.: VC8100428

Molecular Formula: C11H14Cl2N2

Molecular Weight: 245.14 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine hydrochloride - 320782-25-0

Specification

CAS No. 320782-25-0
Molecular Formula C11H14Cl2N2
Molecular Weight 245.14 g/mol
IUPAC Name 2-(5-chloro-1-methylindol-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C11H13ClN2.ClH/c1-14-7-8(4-5-13)10-6-9(12)2-3-11(10)14;/h2-3,6-7H,4-5,13H2,1H3;1H
Standard InChI Key IDFXRJSATFOHFH-UHFFFAOYSA-N
SMILES CN1C=C(C2=C1C=CC(=C2)Cl)CCN.Cl
Canonical SMILES CN1C=C(C2=C1C=CC(=C2)Cl)CCN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1-methyl-1H-indole ring substituted at the 5-position with a chlorine atom and at the 3-position with an ethylamine group, which is protonated as a hydrochloride salt. The indole nucleus consists of a bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The chlorine atom at position 5 and the methyl group at position 1 introduce steric and electronic modifications that influence reactivity and biological interactions .

Molecular Formula and Weight

The molecular formula is C₁₁H₁₄Cl₂N₂, derived from:

  • Indole core (C₉H₆N)

  • 1-methyl substitution (+C₁H₃)

  • 5-chloro substitution (+Cl)

  • Ethylamine side chain (+C₂H₇N)

  • Hydrochloride counterion (+HCl)

The molecular weight calculates to 245.15 g/mol based on isotopic composition .

PropertyValueSource
Molecular FormulaC₁₁H₁₄Cl₂N₂
Molecular Weight245.15 g/mol
IUPAC Name2-(5-chloro-1-methyl-1H-indol-3-yl)ethanamine hydrochloride
SMILESNCCc1cn(c2c1cc(Cl)cc2)C.Cl

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(5-chloro-1-methyl-1H-indol-3-yl)-ethylamine hydrochloride can be inferred from analogous indole syntheses :

Step 1: Indole Ring Formation
A Fischer indole synthesis using 4-chlorophenylhydrazine and a ketone precursor under acidic conditions (e.g., trichlorophosphate in DMF) .

Step 2: N-Methylation
Treatment with methyl iodide or dimethyl sulfate in the presence of a base to introduce the 1-methyl group .

Biological Relevance and Mechanisms

Structural Activity Relationships

The compound’s structure suggests potential bioactivity through:

  • Serotonergic Analogies: The ethylamine side chain resembles tryptamine derivatives, implicating possible interactions with 5-HT receptors .

  • Halogen Effects: Chlorine’s electron-withdrawing properties may enhance binding affinity to hydrophobic protein pockets .

CompoundSubstitutionsMolecular WeightPotential Activity
2-(5-Fluoro-1-methyl-1H-indol-3-yl)-ethylamine HCl5-F instead of 5-Cl242.72 g/molNeurotransmitter analog
1-(1-Methyl-1H-indol-3-yl)ethylamine HClNo 5-substituent210.70 g/molBiochemical research
Target Compound5-Cl, 1-CH₃245.15 g/molTheoretical CNS/oncological

Applications and Future Directions

Research Applications

  • Neuroscience Probes: Potential tool for studying serotonin receptor subtypes due to structural mimicry .

  • Medicinal Chemistry Scaffold: Base structure for developing kinase inhibitors or antimicrobial agents .

Industrial Considerations

  • Scalability: Multi-step synthesis requires optimization for cost-effective production .

  • Stability: Hydrochloride salt form improves shelf-life compared to free base .

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